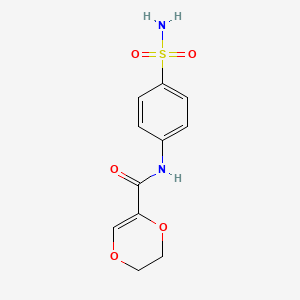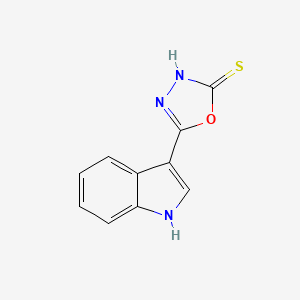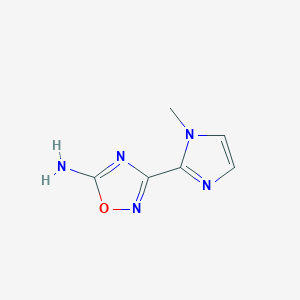
N-(4-sulfamoylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-Sulfamoylbenzyl)acetamide” is a chemical compound with the molecular formula C9H12N2O3S . It has an average mass of 228.268 Da and a monoisotopic mass of 228.056870 Da . It is also known by other names such as “Acetamide, N- [ [4- (aminosulfonyl)phenyl]methyl]-” and “N- (4-Sulfamoylbenzyl)acetamide” among others .
Synthesis Analysis
The synthesis of “N-(4-sulfamoylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide” involves the reaction of appropriate 2-chloro-N-sulfamoylphenyl acetamide with morpholine and sulfur, followed by reaction with hydrazine hydrate . Another method involves the condensation of sulfanilamide with acid anhydrides to produce the corresponding amide derivatives .
Molecular Structure Analysis
The molecular structure of “N-(4-sulfamoylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide” can be analyzed using spectroscopic methods . The structure of the compound was confirmed by IR, PMR, and 13C NMR spectroscopy .
Chemical Reactions Analysis
The chemical reactions involving “N-(4-sulfamoylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide” include its reaction with hydrazine hydrate to yield the corresponding hydrazones . Another reaction involves the coupling reactions of 4-amino-N-(4-sulfamoylphenyl)benzamide with cyclic-1,3-diketones and aromatic aldehydes .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-sulfamoylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide” can be determined using various techniques. For instance, the melting point of the compound can be determined . The compound’s structure can be elucidated using 1H NMR, 13C NMR, and HRMS .
Applications De Recherche Scientifique
Pharmaceuticals and Drug Design
Nitrogen-containing heterocycles, such as the compound , play a pivotal role in current drug design . They mimic various endogenous metabolites and natural products, optimizing the compound for a specific application . Sulfonamides, a class of compounds to which our compound belongs, are widely used in the pharmaceutical industry as anticancer, anti-inflammatory, and antiviral agents .
Corrosion Inhibitors
These compounds are predominantly used as corrosion inhibitors . They prevent the corrosion of metal surfaces, extending the lifespan of structures and equipment.
Polymers
Nitrogen heterocycles are utilized in polymer chemistry, mainly in conjugated polymers . They can act as semiconductors, organic conductors, light-emitting diodes, photovoltaic cells, light-harvesting systems, and liquid crystalline compounds .
Agrochemicals
These compounds are used in the production of agrochemicals . They can be used to control pests and diseases in agriculture, enhancing crop yield and quality.
Dyes and Developers
Nitrogen heterocycles are used in the production of dyes and developers . They provide color to textiles, paper, and other materials, and are used in photographic and printing processes.
Enzyme Inhibitors
The compound has been found to be an inhibitor of cytosolic phospholipase A2α (cPLA2α) with micromolar activity . This enzyme is involved in the release of arachidonic acid from phospholipids, a key step in the formation of eicosanoids, which are involved in inflammatory responses .
Carbonic Anhydrase Inhibitors
The compound has been found to inhibit carbonic anhydrases, enzymes that catalyze the interconversion between CO2 and water to bicarbonate and a proton . This reaction is fundamental to several important pathophysiological processes connected to pH buffering, metabolism, signaling, and other processes .
Synthesis of Other Organic Compounds
The catalytic behavior of these compounds has rendered them notable precursors in synthesizing various important organic compounds .
Orientations Futures
The future directions for “N-(4-sulfamoylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide” could involve further exploration of its potential biological activities. For instance, it could be investigated for its inhibitory effects against various enzymes . Additionally, its potential as a candidate for drug development could be explored .
Propriétés
IUPAC Name |
N-(4-sulfamoylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5S/c12-19(15,16)9-3-1-8(2-4-9)13-11(14)10-7-17-5-6-18-10/h1-4,7H,5-6H2,(H,13,14)(H2,12,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQWGMKHATZJTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-sulfamoylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5Z)-3-cyclopropyl-5-[(1-methyl-1H-pyrazol-4-yl)methylidene]-2-thioxoimidazolidin-4-one](/img/no-structure.png)
![N-[3-(6-chloropyridine-3-sulfonamido)phenyl]-2-hydroxyacetamide](/img/structure/B2639673.png)
![3-(4-Bromophenyl)-2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2639674.png)
![Endo-9-boc-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B2639676.png)
![N-(2,3-dimethoxybenzyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2639677.png)
![6-(2-methoxyphenyl)-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2639678.png)

![Tert-butyl (4S,5R)-2-[(6-chloropyridazin-3-yl)methyl]-4,5-dihydroxydiazinane-1-carboxylate](/img/structure/B2639681.png)





![N-benzyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2639692.png)